molecular formula C13H14O4 B14248724 3-(4-Methoxybenzoyl)-5-methyloxolan-2-one CAS No. 185246-51-9

3-(4-Methoxybenzoyl)-5-methyloxolan-2-one

Katalognummer: B14248724
CAS-Nummer: 185246-51-9
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: MHAJNHCJSRWBAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxybenzoyl)-5-methyloxolan-2-one is an organic compound characterized by the presence of a methoxybenzoyl group attached to an oxolanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzoyl)-5-methyloxolan-2-one typically involves the reaction of 4-methoxybenzoyl chloride with 5-methyloxolan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process, allowing for better control over reaction parameters and reducing the risk of side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxybenzoyl)-5-methyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxybenzoyl)-5-methyloxolan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-Methoxybenzoyl)-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Methoxybenzoyl)-5-methyloxolan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

185246-51-9

Molekularformel

C13H14O4

Molekulargewicht

234.25 g/mol

IUPAC-Name

3-(4-methoxybenzoyl)-5-methyloxolan-2-one

InChI

InChI=1S/C13H14O4/c1-8-7-11(13(15)17-8)12(14)9-3-5-10(16-2)6-4-9/h3-6,8,11H,7H2,1-2H3

InChI-Schlüssel

MHAJNHCJSRWBAJ-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C(=O)O1)C(=O)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.